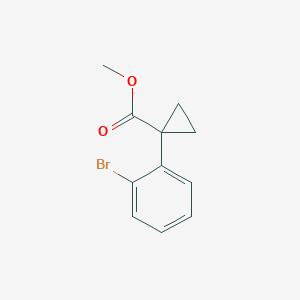
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate
概要
説明
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11BrO2 It is a cyclopropane derivative, characterized by the presence of a bromophenyl group attached to the cyclopropane ring
科学的研究の応用
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of cyclopropane ring chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 and H319, indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromophenylacetic acid with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of catalysts such as rhodium or copper complexes can enhance the efficiency of the cyclopropanation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions. The process may include steps such as purification and isolation of the product to achieve high purity levels. Industrial production methods focus on maximizing yield and minimizing by-products to ensure cost-effectiveness and sustainability.
化学反応の分析
Types of Reactions
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
作用機序
The mechanism of action of Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring imparts unique steric and electronic properties, affecting the compound’s behavior in chemical and biological systems. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
- Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
- Methyl 1-(2-chlorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. The position of the bromine atom on the phenyl ring also influences the compound’s steric and electronic characteristics, making it a valuable compound for specific applications in research and industry .
特性
IUPAC Name |
methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSVNIYTALZAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
![ethyl 3-ethyl-5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2625149.png)
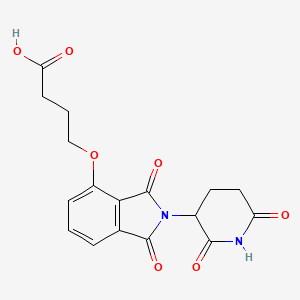
![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2625158.png)
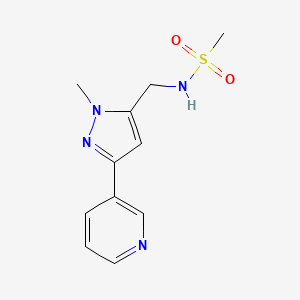
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B2625161.png)
![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)
![2-{[(2-Furylcarbonyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2625164.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)
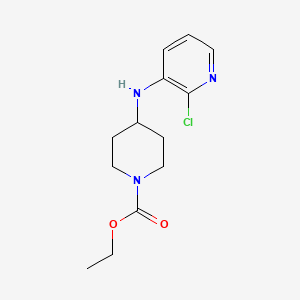
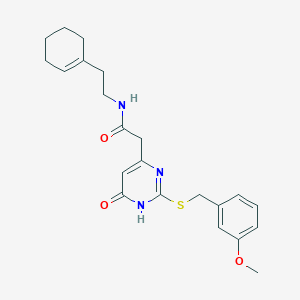
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625170.png)
